6-Bromo-2-methyl-2H-indazole
Description
Significance of the Indazole Heterocyclic Scaffold in Drug Discovery and Development
The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. nih.govresearchgate.netresearchgate.net This versatile scaffold is a key component in numerous commercially available drugs and a plethora of compounds currently undergoing clinical investigation. nih.govresearchgate.net
Overview of Indazole Derivatives as Privileged Pharmacophores
Indazole derivatives are widely regarded as "privileged pharmacophores," a term denoting molecular frameworks that are capable of binding to multiple biological targets. pharmablock.comresearchgate.net This privileged status stems from their ability to act as bioisosteres for endogenous structures like indoles and phenols, offering improved metabolic stability and lipophilicity. pharmablock.com The indazole nucleus, with its hydrogen bond donor and acceptor capabilities, can form crucial interactions with biological targets, particularly the hinge residues of protein kinases. pharmablock.com This has led to their successful application in the development of inhibitors for a variety of kinases, including PI3K, Akt, and MAPK. pharmablock.comresearchgate.net The therapeutic potential of indazole-containing compounds is extensive, with demonstrated anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor properties. nih.govresearchgate.netresearchgate.net
Distinction and Research Focus on 2H-Indazole Isomers in Medicinal Chemistry
The indazole scaffold exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. pharmablock.com While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole isomers have attracted significant research interest due to their distinct and often more versatile biological activity profile. researchgate.netbeilstein-journals.org Notably, 2H-indazole derivatives have shown potent affinity for serotonin (B10506) 5-HT1A receptors and imidazoline (B1206853) I2 receptors. nih.gov Furthermore, several FDA-approved drugs, such as the anti-cancer agents Niraparib and Pazopanib, feature the 2H-indazole core, underscoring its clinical relevance. pharmablock.comrsc.org The synthesis of 2H-indazoles has historically been challenging, often resulting in mixtures of both isomers. nih.gov However, recent advancements in synthetic methodologies are enabling more selective and efficient production of these valuable compounds. nih.govacs.org
Historical Context of Brominated Indazoles in Organic Synthesis and Biological Screening
The introduction of a bromine atom onto the indazole scaffold significantly influences its chemical reactivity and biological activity. smolecule.com The study of halogenated indazoles gained traction in the latter half of the 20th century, following the foundational work on indazole chemistry.
The development of bromination techniques, such as the use of N-bromosuccinimide (NBS), allowed for more selective functionalization of the indazole ring. researchgate.net More recently, advancements like ultrasound-assisted bromination and visible-light photoredox catalysis have provided even more efficient and milder methods for creating brominated indazoles. rsc.orgresearchgate.net These synthetic advancements have been crucial for generating a diverse library of brominated indazole derivatives for biological screening. Brominated indazoles serve as versatile building blocks in organic synthesis, readily participating in cross-coupling and nucleophilic substitution reactions to create more complex molecules. This reactivity is pivotal for exploring the structure-activity relationships of potential drug candidates. nih.gov
Rationale for Advanced Academic Inquiry into 6-Bromo-2-methyl-2H-indazole
The specific compound, this compound, represents a confluence of the advantageous properties of both the 2H-indazole core and bromine substitution. The rationale for its focused investigation is multifaceted. The "2-methyl" substitution directs the molecule into the less common but highly bioactive 2H-indazole isomeric form. The bromine atom at the 6-position not only enhances its potential for further chemical modification through reactions like Suzuki coupling but can also contribute to improved binding affinity with biological targets. nih.govrsc.org
This particular substitution pattern makes this compound a valuable intermediate in the synthesis of novel therapeutic agents. For instance, it is a known precursor in the development of compounds targeting cancer and inflammatory diseases. evitachem.com The unique electronic and steric properties conferred by the bromo and methyl groups on the 2H-indazole scaffold provide a distinct chemical space for exploration in drug discovery programs.
Below are the key properties of this compound:
| Property | Value | Source |
| CAS Number | 590417-95-1 | scbt.com |
| Molecular Formula | C₈H₇BrN₂ | scbt.com |
| Molecular Weight | 211.06 g/mol | scbt.com |
Further research into derivatives of this compound, such as this compound-3-carboxylic acid and this compound-3-carbonitrile, highlights the ongoing efforts to leverage this scaffold for the creation of new chemical entities with potential therapeutic applications. nih.govbldpharm.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-5-6-2-3-7(9)4-8(6)10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYFYDANLZQCPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626438 | |
| Record name | 6-Bromo-2-methyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590417-95-1 | |
| Record name | 6-Bromo-2-methyl-2H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590417-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-methyl-2H-indazole | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70626438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2-methyl-2H-indazole | |
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Chemical Reactivity and Derivatization Studies of 6 Bromo 2 Methyl 2h Indazole
Functional Group Transformations at the C6-Bromine Position
The bromine atom on the benzene (B151609) ring of the indazole scaffold is a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic substitution.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C6 position of the indazole ring. The Suzuki-Miyaura and Heck reactions are prominent examples that have been successfully applied to bromo-substituted indazoles, demonstrating the feasibility of such transformations on the 6-bromo-2-methyl-2H-indazole core.
The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is highly efficient for creating biaryl structures. While specific studies on this compound are not extensively detailed, the successful coupling of various N-substituted 5-bromoindazoles with heteroaryl boronic acids underscores the applicability of this method to the 6-bromo isomer. nih.govrsc.org Key components of a typical Suzuki-Miyaura reaction include a palladium source, a phosphine (B1218219) ligand, a base, and a suitable solvent system.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Indazoles
| Parameter | Condition |
|---|---|
| Catalyst | PdCl₂(dppf)·CH₂Cl₂ |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane/Water |
| Temperature | 100 °C |
| Reactant | Aryl or Heteroaryl Boronic Acid |
The Heck reaction offers another avenue for C-C bond formation by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction is particularly useful for synthesizing substituted styrenes and other vinylated compounds. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, followed by alkene insertion and β-hydride elimination. The choice of catalyst, base, and solvent is crucial for achieving high yields and selectivity.
Nucleophilic Displacement and Amination Reactions
The direct displacement of the bromine atom in this compound by nucleophiles is generally challenging due to the electron-rich nature of the benzene ring. However, under specific conditions, particularly with palladium catalysis, nucleophilic amination can be achieved.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction is highly versatile and accommodates a wide range of amine coupling partners, including primary and secondary amines. The catalytic system typically consists of a palladium precatalyst and a bulky electron-rich phosphine ligand. The reaction mechanism involves oxidative addition of the aryl bromide to the palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the aminated product and regenerate the catalyst. While specific examples for this compound are not prevalent in the literature, the general success of this methodology on other aryl bromides suggests its potential applicability.
Electrophilic and Radical Functionalizations at the C3 Position of the 2H-Indazole Ring
The C3 position of the 2H-indazole ring is susceptible to both electrophilic and radical attack, making it a prime target for functionalization.
Direct C3-H Functionalization of 2H-Indazoles
Direct C-H functionalization at the C3 position of 2H-indazoles has emerged as a powerful strategy for introducing various substituents without the need for pre-functionalized starting materials. frontiersin.org These reactions often proceed through radical pathways, where a radical species is generated and subsequently attacks the electron-rich C3 position of the indazole ring. A variety of functional groups, including carbamoyl, acyl, and phosphonyl groups, have been successfully introduced at this position using this approach.
Cyanomethylation and other C3-Substitutions
Cyanomethylation at the C3 position of 2H-indazoles can be achieved through a visible-light-promoted radical pathway. nih.govacs.org In a typical reaction, bromoacetonitrile (B46782) serves as the cyanomethyl radical source in the presence of a photocatalyst, such as Ir(ppy)₃. The reaction proceeds under mild conditions and demonstrates good functional group tolerance. For instance, 2-(6-bromo-2-phenyl-2H-indazol-3-yl)acetonitrile has been synthesized with a moderate yield, showcasing the viability of this transformation on a 6-bromo-substituted 2H-indazole scaffold. acs.org
Table 2: Visible-Light-Promoted C3-Cyanomethylation of a 6-Bromo-2-Aryl-2H-Indazole acs.org
| Parameter | Condition |
|---|---|
| Substrate | 6-Bromo-2-phenyl-2H-indazole |
| Reagent | Bromoacetonitrile |
| Photocatalyst | Ir(ppy)₃ |
| Base | K₂HPO₄ |
| Solvent | DMSO |
| Light Source | 5 W Blue LED |
| Yield | 58% |
This method highlights the accessibility of the C3 position for radical functionalization, even in the presence of a halogen at the C6 position.
Stability and Reactivity of the N2-Methyl Group
The N2-methyl group in this compound is generally stable under a variety of reaction conditions, including those employed for cross-coupling and C3-functionalization. The relative stability of N-methyl indazoles has been a subject of study, with the 1-methyl isomer being thermodynamically more stable than the 2-methyl isomer. researchgate.netepa.gov However, the kinetic product of methylation of an unsubstituted indazole can often be the N2-isomer.
The N2-methyl group's stability is crucial as it directs the regiochemical outcome of subsequent reactions. For instance, the presence of the methyl group at the N2 position ensures that functionalization occurs at other sites, such as C3 or C6, without interference from N-H reactivity that would be present in an unsubstituted indazole.
While generally robust, the N-methyl group can be cleaved under harsh conditions, a process known as demethylation. wikipedia.org However, such conditions are typically not employed in the standard derivatization reactions of the indazole core, preserving the integrity of the N2-methyl substituent. The acidity and basicity of N-methyl indazoles have been investigated, with the N2-methyl isomer exhibiting a higher dipole moment compared to the N1-methyl isomer. caribjscitech.com This difference in electronic properties can influence the molecule's solubility and interaction with catalysts and reagents.
Synthesis of Complex Architectures Incorporating the this compound Moiety
The true synthetic utility of this compound is most evident in its application as a scaffold for building larger, more complex molecular structures. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
One of the most widely employed methods for elaborating the this compound core is the Suzuki-Miyaura cross-coupling reaction . This reaction facilitates the formation of a new carbon-carbon bond by coupling the bromoindazole with a variety of organoboron compounds, such as boronic acids and their esters. The versatility of the Suzuki-Miyaura reaction allows for the introduction of a diverse range of aryl and heteroaryl groups at the 6-position of the indazole ring, a key step in the synthesis of numerous biologically active compounds. For instance, this methodology has been instrumental in the development of potent inhibitors of poly(ADP-ribose) polymerase (PARP), a class of enzymes involved in DNA repair and a key target in cancer therapy. The general scheme for a Suzuki-Miyaura coupling involving a bromoindazole is depicted below:
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Bromoindazoles This table presents illustrative examples of Suzuki-Miyaura reactions on bromoindazole cores, showcasing the typical reactants, catalysts, and conditions employed to generate more complex molecular architectures. While not all examples start with the exact 6-bromo-2-methyl isomer, they are representative of the reactivity of this class of compounds.
| Starting Bromoindazole | Coupling Partner (Boronic Acid/Ester) | Palladium Catalyst | Base | Solvent | Product | Yield (%) |
| N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Various arylboronic acids | Pd(dppf)Cl₂·DCM | K₂CO₃ | 1,4-Dioxane/Water | N-(3'-aryl-biphenyl-3-yl)-1-butyl-1H-indazole-3-carboxamide derivatives | Good |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | High |
| 5-Bromo-1-ethyl-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 5-(Thiophen-2-yl)-1-ethyl-1H-indazole | Good |
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ | Cs₂CO₃ | DMF | N-(7-(4-methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide | Moderate |
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed transformations have been explored to functionalize the bromoindazole core. The Heck reaction , which forms a carbon-carbon bond between an aryl halide and an alkene, represents another powerful tool for derivatization. Although less commonly reported for this compound specifically, its application to related dibromoindazoles in the synthesis of the kinase inhibitor Axitinib highlights its potential. In this synthesis, a sequential Heck coupling was employed to introduce a vinyl group, which was a key step in building the complex side chain of the drug.
The Sonogashira coupling , which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is another valuable method for extending the molecular framework of this compound. This reaction introduces a rigid alkynyl linker, which can be a desirable structural motif in drug design. Copper-free Sonogashira couplings performed at room temperature have been developed, offering mild and efficient conditions for this transformation.
Furthermore, the Buchwald-Hartwig amination provides a route to form carbon-nitrogen bonds, allowing for the introduction of various amine-containing substituents at the 6-position. This reaction is crucial for the synthesis of compounds where a nitrogen linkage is a key component of the desired complex architecture. The development of specialized phosphine ligands has significantly broadened the scope and efficiency of this reaction.
The strategic application of these and other derivatization reactions on the this compound moiety has enabled the synthesis of a wide range of complex molecules with diverse and often potent biological activities. The ability to systematically modify the structure at the 6-position allows for the fine-tuning of a compound's pharmacological properties, making this compound a truly valuable scaffold in the field of medicinal chemistry.
Biological Applications and Medicinal Chemistry of 6 Bromo 2 Methyl 2h Indazole and Its Derivatives
Rational Design and Synthesis of 6-Bromo-2-methyl-2H-indazole-Based Compounds for Biological Targets
The development of novel therapeutic agents based on the this compound core involves sophisticated design strategies aimed at optimizing interactions with specific biological targets. These strategies are heavily reliant on understanding the relationship between the chemical structure of a compound and its biological activity.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications of a molecule affect its biological potency and selectivity. bldpharm.com For indazole derivatives, SAR studies have been crucial in identifying key pharmacophoric features and guiding the synthesis of more effective compounds. nih.gov
Key findings from SAR studies on various indazole scaffolds include:
Substitution Position: The biological activity of indazole derivatives is highly dependent on the position and nature of substituents on the bicyclic ring system. For instance, in a series of indazole arylsulfonamides developed as CCR4 antagonists, substitutions at the C4, C5, C6, and C7 positions were explored. Methoxy- or hydroxyl-containing groups were found to be the more potent C4 substituents, while only small groups were tolerated at C5, C6, or C7, with C6 analogues being preferred. acs.org
N1 and N2-Substitution: Alkylation or arylation at the N1 and N2 positions of the indazole ring significantly influences the compound's properties. In the development of melanin-concentrating hormone receptor 1 (MCHR1) antagonists, substitution on the indazole scaffold was achieved by employing substituted toluidines as starting materials, leading to various N-substituted indazoles. nih.gov
C3-Substitution: The C3 position is a common site for modification to modulate activity. For inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), SAR studies revealed that the presence of a 1H-indazole ring and a suitably substituted carbohydrazide moiety at the C3 position played a crucial role in their inhibitory activity. nih.gov
Role of Specific Groups: A study on 1,4-disubstituted indazole derivatives as Glucokinase activators highlighted the importance of aryl groups at the C3 and C6 positions for inhibitory activities. nih.gov For example, 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol was identified as having significant IDO1 inhibitory activity, demonstrating the importance of the bromo-indazole core. nih.gov
The table below summarizes SAR findings for different indazole derivatives targeting various biological endpoints.
| Indazole Derivative Series | Target | Key SAR Findings |
| Indazole arylsulfonamides | CCR4 Antagonism | C6 substitution preferred over C5 or C7; N1 meta-substituted benzyl groups with an α-amino-acyl group were most potent. acs.org |
| 3-(Pyrazin-2-yl)-1H-indazoles | pan-Pim Kinase Inhibition | Systematic optimization of piperidine and 2,6-difluorophenyl moieties led to potent inhibitors. nih.gov |
| 4,6-Disubstituted-1H-indazoles | IDO1 Inhibition | Substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold were crucial for inhibition. nih.gov |
| 3-Substituted 1H-indazoles | IDO1 Inhibition | A suitably substituted carbohydrazide moiety at the C3 position was critical for strong inhibitory activity. nih.gov |
Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying lead compounds by screening libraries of small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. ijddd.com Once a binding fragment is identified, it can be optimized and grown into a more potent, drug-like molecule. The indazole scaffold is well-suited for FBDD due to its structural rigidity and synthetic tractability. nih.govnih.gov
A notable example is the discovery of indazole-based inhibitors for AXL kinase, a receptor tyrosine kinase implicated in cancer. nih.gov
Initial Screening: An indazole fragment was identified as a hit from a high-concentration biochemical screen.
Fragment Optimization: This initial hit was rapidly improved by screening an in-house expanded library of fragments.
Structure-Guided Growth: Subsequent optimization, guided by molecular docking studies, led to the development of a potent inhibitor with moderate exposure levels in mice. nih.gov
This FBDD approach, combined with knowledge-based drug design, has also been used to develop indazole derivatives with subtype selectivity for Aurora kinases A and B, which are critical regulators of cell division. nih.gov
In Vitro and In Vivo Biological Evaluation Methodologies
Once designed and synthesized, this compound derivatives undergo rigorous biological evaluation to determine their therapeutic potential. This involves a suite of in vitro (cell-based) and in vivo (animal model) assays. nih.gov
A primary goal in cancer drug discovery is to identify compounds that inhibit the growth of tumor cells (antiproliferative effect) or directly kill them (cytotoxic effect). scispace.comsciltp.com Various assays are employed to measure these effects. nih.govsigmaaldrich.com
Metabolic Activity Assays: These are colorimetric assays that measure the metabolic activity of a cell population, which correlates with the number of viable cells.
MTT Assay: This common assay uses the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce MTT to its insoluble purple formazan. sigmaaldrich.com The amount of formazan produced is proportional to the number of living cells. scispace.com
WST Assays: Water-soluble tetrazolium salts (e.g., WST-1, WST-8) are a newer generation that produce a water-soluble formazan, simplifying the assay procedure. scispace.com
Dye Exclusion Assays: These assays distinguish between viable and non-viable cells based on membrane integrity. Dyes like Trypan Blue can only penetrate cells with compromised membranes (i.e., dead cells). nih.gov
Clonogenic Assay: This assay assesses the long-term survival and proliferative capacity of a single cell to form a colony. It is considered a definitive test for determining the effects of cytotoxic agents on cancer cell survival. sciltp.com
The cytotoxic effects of various indazole derivatives have been evaluated against numerous cancer cell lines. For example, one study reported a series of indazole derivatives with potent growth inhibitory activity, with compound 2f showing IC₅₀ values (the concentration required to inhibit growth by 50%) ranging from 0.23 to 1.15 μM across several cancer cell lines. rsc.org In another study, N-substituted indazolones were found to be effective cytotoxic agents against cell lines such as L1210 (leukemia), HeLa-S3 (cervical cancer), and colon adenocarcinoma. nih.gov
The table below presents examples of cytotoxicity data for indazole derivatives.
| Compound/Derivative | Cell Line | Assay Type | IC₅₀ Value |
| Compound 2f (Indazole derivative) | 4T1 (Breast Cancer) | MTT Assay | Not specified, but potent |
| Compound 9 (N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide) | A2780 (Ovarian Carcinoma) | Not Specified | 4.21 µM nih.gov |
| Compound 9 (N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide) | A549 (Lung Adenocarcinoma) | Not Specified | 18.6 µM nih.gov |
| Curcumin Indazole Analog 3b | WiDr (Colorectal) | Not Specified | 27.20 - 58.19 μM range for series japsonline.com |
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. ajrconline.org Many anticancer drugs exert their effect by inducing apoptosis. mdpi.com Investigating whether indazole derivatives can trigger this process is a key part of their biological evaluation.
Common methodologies for studying apoptosis include:
Annexin V/Propidium Iodide (PI) Staining: In early apoptosis, the membrane phospholipid phosphatidylserine translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that binds to phosphatidylserine and can be fluorescently labeled to detect apoptotic cells via flow cytometry. PI is a fluorescent dye that stains the DNA of dead cells and is used to distinguish between early apoptotic, late apoptotic, and necrotic cells. mdpi.com
Caspase Activity Assays: Caspases are a family of proteases that are the central executioners of apoptosis. Assays can measure the activity of specific caspases (e.g., caspase-3, -8, -9) to confirm apoptosis induction and elucidate the pathway involved (intrinsic vs. extrinsic). mdpi.com
Mitochondrial Membrane Potential (ΔΨm) Measurement: The intrinsic apoptotic pathway is often initiated by mitochondrial dysfunction, leading to a decrease in the mitochondrial membrane potential. Fluorescent dyes like JC-1 can be used to measure changes in ΔΨm. rsc.orgmdpi.com
Western Blot Analysis: This technique is used to measure the levels of key apoptosis-regulating proteins, such as those in the Bcl-2 family (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2) and cleaved caspase-3. rsc.org
Studies have shown that certain indazole derivatives can induce apoptosis in cancer cells. For instance, compound 2f was found to dose-dependently promote the apoptosis of 4T1 breast cancer cells. rsc.org Mechanistic investigations revealed this was associated with the upregulation of Bax and cleaved caspase-3, downregulation of Bcl-2, and a decrease in mitochondrial membrane potential. rsc.org Similarly, other active indazole derivatives were found to trigger apoptosis in a dose-dependent manner and cause cell cycle arrest in the G2/M phase. nih.gov
Many indazole derivatives are designed to function as enzyme inhibitors, particularly targeting protein kinases, which are often dysregulated in cancer. nih.gov Enzymatic assays are therefore essential to quantify the potency and selectivity of these compounds.
Biochemical Assays: These assays directly measure the activity of a purified enzyme in the presence of varying concentrations of the inhibitor. This allows for the determination of the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. For example, indazole-based compounds have been evaluated for their inhibitory activity against kinases like AXL, Pim-1, Pim-2, Pim-3, and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov
Selectivity Profiling: It is crucial to determine if an inhibitor is selective for its intended target or if it inhibits other related enzymes (off-target effects). This is typically done by screening the compound against a panel of different enzymes, such as a kinase panel. nih.gov
Indazole derivatives have demonstrated potent inhibitory activity against a wide range of enzymes.
| Indazole Derivative | Target Enzyme | IC₅₀ Value |
| Compound 82a | Pim-1 Kinase | 0.4 nM nih.gov |
| Compound 82a | Pim-2 Kinase | 1.1 nM nih.gov |
| Compound 82a | Pim-3 Kinase | 0.4 nM nih.gov |
| Compound 120 | IDO1 | 5.3 μM nih.gov |
| Compound 109 | EGFR Kinase | 8.3 nM nih.gov |
| Entrectinib (127 ) | Anaplastic Lymphoma Kinase (ALK) | 12 nM nih.gov |
These methodologies, from rational design through detailed biological evaluation, are critical in advancing this compound derivatives and related compounds from chemical scaffolds to potential therapeutic agents.
Therapeutic Potential of this compound Analogues Across Disease Areas
Antimicrobial Applications (Antibacterial, Antifungal, Antiprotozoal)
The indazole nucleus is a foundational structure for compounds with diverse antimicrobial properties. researchgate.net Research has demonstrated that specific substitutions on the indazole ring system lead to potent antibacterial, antifungal, and antiprotozoal agents. nih.govnih.gov
Derivatives of 2H-indazole have shown significant efficacy against various pathogens. nih.gov In particular, certain 2,3-diphenyl-2H-indazole derivatives exhibit potent antiprotozoal activity against intestinal and vaginal pathogens such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. nih.gov Many of these compounds are more potent than metronidazole, a standard reference drug. For example, one derivative was found to be 12.8 times more active than metronidazole against G. intestinalis. nih.gov
In the realm of antifungal applications, select 2,3-diphenyl-2H-indazole derivatives have demonstrated in vitro growth inhibition against clinically relevant yeasts, including Candida albicans and Candida glabrata. nih.govnih.gov Furthermore, the synthesis of 6-bromo-1H-indazole derivatives incorporating a 1,2,3-triazole moiety has yielded compounds with moderate to good inhibitory activity against bacterial and fungal strains. researchgate.netbanglajol.info
| Compound | Target Organism | Activity (IC50 in µM) | Reference Drug (Metronidazole) Activity (IC50 in µM) |
|---|---|---|---|
| Derivative 18 | G. intestinalis | 0.08 | 1.02 |
| Derivative 18 | E. histolytica | 0.20 | 1.50 |
| Derivative 18 | T. vaginalis | 0.14 | 0.30 |
| Derivative 18 | C. albicans | >25 | N/A |
| Derivative 23 | C. albicans | 12.5 | N/A |
| Derivative 23 | C. glabrata | >25 | N/A |
A novel strategy to combat antibiotic resistance involves the use of non-antibacterial molecules that enhance the efficacy of existing antibiotics. mdpi.com One such approach targets bacterial hydrogen sulfide (H₂S) production, a key mechanism that protects pathogens like Staphylococcus aureus and Pseudomonas aeruginosa from oxidative stress. mdpi.comresearchgate.net The primary enzyme responsible for H₂S generation in these bacteria is cystathionine-γ-lyase (CGL). mdpi.comkazanmedjournal.ru
Researchers have identified and developed 6-bromoindazole-based derivatives as potent inhibitors of bacterial CGL. mdpi.comnih.govresearchgate.net These compounds act as antibiotic potentiators, significantly increasing the antimicrobial activity of conventional antibiotics such as gentamicin. mdpi.comresearchgate.net Synthetic methods have been established to create novel 6-bromoindazole analogs, including MNS3, MNS4, MNS5, and MNS6, which have been assessed for their ability to inhibit CGL and thereby overcome bacterial defense mechanisms. mdpi.comresearchgate.net
Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the development of new therapeutic agents. nih.govresearchgate.net The indazole scaffold has emerged as a promising framework for novel anti-tubercular drugs. researchgate.netnih.govresearchgate.neteurekaselect.com
One strategy has focused on inhibiting essential bacterial enzymes. nih.govresearchgate.net Researchers have developed indazole derivatives that act as potent inhibitors of glutamate racemase, a key enzyme in the synthesis of the mycobacterial cell wall. nih.gov Specific compounds from an indazole series, namely compounds 11 and 22, were identified as highly promising inhibitors, demonstrating activity against both replicating and non-replicating bacteria. nih.govresearchgate.net Further research has also explored scaffold progression from indazole to 2-cyanoindole to develop tight-binding inhibitors of M. tuberculosis lipoamide dehydrogenase (Lpd), another crucial enzyme. nih.govcolab.ws
| Compound | Target Enzyme | Inhibitory Concentration (IC50 or Ki in µM) |
|---|---|---|
| Compound 11 | Glutamate Racemase | 6.32 ± 0.35 |
| Compound 22 | Glutamate Racemase | 6.11 ± 0.51 |
Anti-inflammatory Properties
Indazole derivatives are widely recognized for their anti-inflammatory potential. nih.govnih.gov A primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is responsible for synthesizing prostaglandins during inflammation. nih.govnih.govwikipedia.org
A series of novel (aza)indazole derivatives have been developed that exhibit high affinity and selectivity for the COX-2 enzyme. nih.gov For instance, compound 16 from this series showed effective COX-2 inhibitory activity with an IC₅₀ value of 0.409 µM and excellent selectivity over the COX-1 isoform. nih.gov This selectivity is a critical feature, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. wikipedia.org
In addition to direct enzyme inhibition, the anti-inflammatory effects of indazole derivatives may also be attributed to other mechanisms, such as the modulation of pro-inflammatory cytokines. nih.gov
| Compound | Target Enzyme | IC50 (µM) | Selectivity vs. COX-1 |
|---|---|---|---|
| Compound 16 | COX-2 | 0.409 | Excellent |
| Celecoxib (Reference) | COX-2 | 0.30 | >303 |
Neuroprotective and Central Nervous System Applications
The therapeutic potential of indazole derivatives extends to the central nervous system (CNS), with research exploring their utility in treating neurodegenerative diseases and other neurological disorders. nih.goveurekaselect.commedchemexpress.cn
One area of investigation involves the development of multitarget drugs for complex conditions like Alzheimer's disease. nih.gov A family of 5-substituted indazole derivatives has been shown to simultaneously inhibit cholinesterase (AChE/BuChE) and BACE1 enzymes, both of which are key targets in Alzheimer's pathology. nih.gov Certain derivatives in this class also demonstrated anti-inflammatory and neuroprotective effects against Aβ-induced cell death in human neuroblastoma cells, highlighting their multifaceted potential. nih.gov While much of the research in CNS-active heterocyclic compounds has focused on indole and imidazole scaffolds, the unique properties of the indazole ring system continue to make it an attractive area for development. eurekaselect.commdpi.comresearchgate.net
Anti-HIV Activity
The indazole scaffold has been successfully employed in the design of novel agents to combat the human immunodeficiency virus (HIV). nih.govresearchgate.net A significant focus has been on the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are a critical component of antiretroviral therapy. nih.govdrugbank.comacs.org
Through structure-based drug design, researchers have created a series of indazole NNRTIs with excellent metabolic stability and resilience against mutations in the reverse transcriptase enzyme. nih.govdrugbank.comacs.org This is a crucial advancement, as drug resistance is a major challenge in HIV treatment. These efforts highlight the versatility of the indazole core in creating potent and durable antiviral agents. researchgate.net
Cardiovascular System Modulation
Indazole derivatives have been investigated for their pharmacological functions related to the cardiovascular system, with several compounds showing efficacy in experimental models of cardiovascular disease. nih.govnih.govingentaconnect.comdntb.gov.uadocumentsdelivered.com
Research has shown that certain indazole-containing molecules can be used as structural motifs to design novel drugs for conditions such as hypertension and atherosclerosis. nih.govnih.gov For example, a derivative known as In-Cl has been shown to be effective in preventing atherosclerosis through the activation of estrogen receptor (ER)-β. nih.gov This activation helps to normalize the proliferation of vascular smooth muscle cells, a key process in the development of atherosclerotic plaques. nih.gov
Furthermore, other indazole derivatives have been developed as Rho kinase inhibitors, which can attenuate cellular hypertrophy and hypertension. nih.gov The diverse mechanisms through which these compounds can modulate cardiovascular function underscore the broad therapeutic potential of the indazole scaffold. nih.gov
Computational Chemistry and Molecular Modeling for Drug Discovery
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a virtual shortcut to expedite the long and costly process of developing new therapeutics. beilstein-journals.org These in silico methods are crucial for designing and optimizing lead compounds by simulating and predicting their behavior at a molecular level. For scaffolds like this compound, computational approaches provide deep insights into ligand-target interactions, structure-activity relationships, and pharmacokinetic profiles, thereby guiding synthetic efforts toward more potent and effective drug candidates. The indazole nucleus is a significant heterocycle in medicinal chemistry, known to be a structural component in numerous pharmaceutical compounds. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. beilstein-journals.org This method evaluates the binding affinity and interaction patterns, offering a static snapshot of the ligand-receptor complex. For derivatives of the this compound scaffold, docking studies have been instrumental in elucidating their mechanism of action against various biological targets.
Research on indazole derivatives has frequently employed molecular docking to identify key binding interactions responsible for their biological activity. For instance, in a study targeting renal cancer, docking simulations of 3-carboxamide indazole derivatives into the active site of the PDB: 6FEW protein revealed crucial interactions with amino acid residues such as ASP784, LYS655, and MET699. nih.gov Similarly, docking studies of indazole compounds against S-adenosyl-L-homocysteine/methylthioadenosine nucleosidase (SAH/MTAN), an enzyme involved in bacterial quorum sensing, identified key binding residues like ASP197, PHE151, and GLU172 that are essential for inhibitory activity. nih.gov
In another example, docking of bromo-indazole analogs into the serotonin (B10506) 2A (5-HT2A) receptor suggested that their high potency could be attributed to specific interactions within the orthosteric pocket, potentially including halogen-bonding with residues like Phe234. semanticscholar.orgacs.org These simulations are critical for understanding how the bromine atom and other substituents on the indazole ring contribute to binding affinity and selectivity, thereby guiding the rational design of new, more potent inhibitors.
Below is an interactive table summarizing findings from molecular docking studies on various indazole derivatives.
| Target Protein | PDB Code | Key Interacting Residues | Studied Indazole Derivatives | Reference |
| Renal Cancer-Related Protein | 6FEW | ASP784, LYS655, MET699, GLU672 | 3-Carboxamide Indazoles | nih.gov |
| SAH/MTAN | Not Specified | ASP197, PHE151, ILE152, GLU172 | 5-Aminoindazole Derivatives | nih.gov |
| Serotonin Receptor 2A (5-HT2A) | Not Specified | Phe234 | Bromo-indazole Analogs | semanticscholar.orgacs.org |
| Estrogen Receptor Alpha (ERα) | Not Specified | Not Specified | Asymmetrical Hexahydro-2H-Indazole Analogs | ugm.ac.id |
Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key physicochemical properties, or "descriptors," that correlate with potency, QSAR models can predict the activity of novel, unsynthesized molecules.
For the indazole scaffold, QSAR studies have been pivotal in understanding the structural requirements for selective biological activity. A notable study on indazole estrogens performed QSAR analysis to understand the features necessary for selectivity towards the β-estrogenic receptor over the α-estrogenic receptor. eurekaselect.com The models suggested that substitutions at the 3rd position of the indazole nucleus were decisive for selectivity, with polar groups at this position potentially enhancing β-estrogenic receptor selectivity. eurekaselect.com
In another application, QSAR modeling was performed on indazole compounds with inhibitory activity against SAH/MTAN-mediated quorum sensing. nih.gov This study developed a predictive model based on a combination of 2D and 3D structural descriptors, identifying parameters like AATS1v (Average ATS descriptor, weighted by van der Waals volume) and RDF55m (Radial Distribution Function descriptor) as crucial for inhibitory activity. nih.gov Such models are invaluable for prioritizing which derivatives of this compound should be synthesized and tested, saving significant time and resources.
The table below showcases key descriptors identified in QSAR studies of indazole derivatives.
| Biological Target | Key QSAR Descriptors | Structural Implication | Reference |
| β-Estrogenic Receptor | Substitution at R1 (3rd position) | Polarity at this position enhances selectivity. | eurekaselect.com |
| SAH/MTAN | AATS1v, RDF55m, E1s, ATSC3s, AATSC7s | These descriptors relate to the 3D shape and electronic properties of the molecule. | nih.gov |
| Antiproliferative Activity (HuT78 cells) | Mor30m, Mor09p (3D-MoRSE descriptors) | Relates to the 3D distribution of atomic mass and polarizability. | mdpi.com |
Molecular Dynamics Simulations to Assess Ligand Stability and Conformational Flexibility
While molecular docking provides a static view of ligand binding, molecular dynamics (MD) simulations offer a dynamic perspective, simulating the movement of atoms and molecules over time. beilstein-journals.org This technique is essential for assessing the stability of the ligand-protein complex, observing conformational changes, and calculating binding free energies more accurately.
MD simulations have been applied to various indazole derivatives to validate docking results and understand the dynamic behavior of their complexes with target proteins. For example, MD simulations were performed on indazole derivatives targeting the Hypoxia-inducible factor (HIF-1α), a key protein in cancer progression. The simulations showed that the most potent compound remained stable within the active site of the HIF-1α protein, confirming a favorable binding mode. nih.gov
In a study on 1H-indazole analogs as anti-inflammatory agents, MD simulations were conducted on their complex with the Cyclooxygenase-2 (COX-2) enzyme. The results indicated that the lead compound was relatively stable in the COX-2 active site throughout the simulation. researchgate.net Similarly, comprehensive modeling of indazole-based VEGFR-2 inhibitors included MD simulations to interpret structure-activity relationships and provide a basis for further optimization. nih.gov These studies demonstrate the power of MD simulations to confirm that derivatives of the this compound scaffold can form stable, long-lasting interactions with their intended biological targets.
In Silico ADMET Prediction and Pharmacokinetic Profiling
A promising drug candidate must not only be potent but also possess favorable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction tools are used early in the drug discovery process to filter out compounds with poor drug-like properties, preventing costly failures in later stages. japtronline.com
For novel indazole derivatives, various computational tools are used to predict their ADMET profiles. These predictions are based on the molecule's structure and physicochemical properties. For instance, in a study of new indazole derivatives as GSK-3β inhibitors, in silico tools were used to predict mutagenic, tumorigenic, and irritant risks, alongside drug-relevant properties like cLogP, solubility, and molecular weight. researchgate.net
Web-based platforms like SwissADME and preADMET are commonly used to evaluate these parameters. japtronline.commdpi.comyoutube.com Key properties assessed include gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and adherence to established drug-likeness rules, such as Lipinski's Rule of Five. youtube.com By evaluating the in silico ADMET profile of this compound and its potential derivatives, researchers can proactively identify and address liabilities, such as poor solubility or potential toxicity, by making targeted structural modifications.
The following table lists some key physicochemical and pharmacokinetic properties for the parent compound, this compound, predicted by computational models.
| Property | Predicted Value | Significance |
| Molecular Weight | 211.06 g/mol | Complies with Lipinski's Rule (< 500) |
| LogP (Octanol-Water Partition Coefficient) | 2.3358 | Indicates good lipophilicity for membrane permeability |
| Topological Polar Surface Area (TPSA) | 17.82 Ų | Suggests good potential for oral bioavailability |
| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (< 10) |
| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (< 5) |
| Rotatable Bonds | 0 | Indicates low conformational flexibility |
Future Prospects and Emerging Research Frontiers in 6 Bromo 2 Methyl 2h Indazole Chemistry
Innovation in Green and Sustainable Synthetic Methodologies
The chemical industry is increasingly focusing on the development of environmentally friendly and sustainable synthetic processes. For indazole derivatives, this includes the adoption of methods that reduce waste, minimize the use of hazardous reagents, and improve energy efficiency. Future research in the synthesis of 6-Bromo-2-methyl-2H-indazole and its analogs is expected to move beyond traditional methods and embrace greener alternatives.
Recent advancements in the synthesis of N-heterocycles have highlighted several sustainable strategies that could be applied to this compound. mdpi.comresearchgate.net These include microwave-assisted reactions, which can significantly reduce reaction times and improve yields, and ultrasound-mediated synthesis, offering an energy-efficient alternative to conventional heating. mdpi.comnih.gov The use of eco-friendly solvents, such as water or polyethylene glycol (PEG), is also a growing trend in the synthesis of 2H-indazoles. organic-chemistry.org
Furthermore, the principles of green chemistry are being advanced through the use of heterogeneous catalysis, which allows for easier separation and recycling of catalysts. mdpi.com Electrochemical synthesis is another promising avenue, offering a reagent-free method for constructing molecular complexity. researchgate.net The development of one-pot and multi-component reactions will also be crucial in streamlining the synthesis of complex indazole derivatives, reducing the number of purification steps and minimizing solvent usage. organic-chemistry.org The application of flow chemistry presents an opportunity for safer, more scalable, and reproducible synthesis of indazoles. acs.org
| Green Synthetic Methodology | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, and enhanced reaction control. nih.gov |
| Ultrasound-Mediated Synthesis | Energy efficiency and potential for novel reactivity. mdpi.com |
| Use of Green Solvents (e.g., water, PEG) | Reduced environmental impact and improved safety. organic-chemistry.org |
| Heterogeneous Catalysis | Facile catalyst separation and recyclability, minimizing waste. mdpi.com |
| Electrochemical Synthesis | Avoidance of stoichiometric reagents, leading to cleaner reactions. researchgate.net |
| Flow Chemistry | Enhanced safety, scalability, and reproducibility. acs.org |
Identification of Novel Biological Targets and Therapeutic Pathways
While this compound has been utilized in the synthesis of inhibitors for known cancer targets like HER2 and PD-1/PD-L1, the broader therapeutic potential of its derivatives remains a vast and promising area of exploration. googleapis.comgoogle.com The indazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov
Future research will likely focus on screening this compound-based libraries against a diverse array of molecular targets implicated in various diseases. Emerging areas of interest for indazole compounds include:
Antimicrobial Agents: Novel indazole derivatives are being investigated as inhibitors of bacterial peptidoglycan synthesis, which is crucial for the survival of bacteria like Mycobacterium tuberculosis. nih.gov
Kinase Inhibition: Beyond established targets, the indazole core is being explored for its ability to inhibit other kinases involved in cancer progression, such as MAPK1 and Aurora kinases. mdpi.comresearchgate.net
Epigenetic Targets: Histone deacetylases (HDACs), particularly HDAC6, have emerged as important anticancer targets, and indazole-based compounds are being designed as selective inhibitors. nih.gov
Antiparasitic Agents: The indazole moiety shows promise in the development of new treatments for parasitic diseases, with targets such as Leishmania infantum trypanothione reductase being explored. tandfonline.com
Neurological Disorders: The structural similarity of indazoles to indoles has prompted investigations into their activity at serotonin (B10506) receptors, suggesting potential applications in treating neurological and psychiatric conditions. acs.org
The bromine atom at the 6-position of this compound provides a convenient handle for further chemical modification, allowing for the generation of diverse libraries of compounds for biological screening. This functionalization capability is key to exploring new structure-activity relationships and identifying novel therapeutic pathways.
Integration with Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These computational tools can significantly accelerate the design and optimization of novel therapeutic agents. For this compound, AI and ML can be employed in several ways to unlock its therapeutic potential.
In Silico Screening and Target Identification: AI algorithms can be used to screen virtual libraries of this compound derivatives against predicted biological targets, prioritizing compounds for synthesis and experimental testing.
Fragment-Based and Knowledge-Based Design: As demonstrated in the discovery of indazole-based Aurora kinase inhibitors, computational approaches can guide the design of new molecules with enhanced potency and selectivity. researchgate.net
Predictive Modeling: Machine learning models can be trained to predict the pharmacokinetic and toxicological properties of novel indazole derivatives, helping to identify candidates with favorable drug-like characteristics early in the discovery process.
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific biological targets and desired properties.
By leveraging these computational tools, researchers can navigate the vast chemical space of possible this compound derivatives more efficiently, reducing the time and cost associated with traditional drug discovery pipelines.
| AI/ML Application | Impact on this compound Research |
| Virtual Screening | Rapid identification of potential lead compounds. |
| Fragment-Based Design | Rational design of potent and selective inhibitors. researchgate.net |
| Predictive ADMET Modeling | Early assessment of drug-like properties. |
| De Novo Design | Generation of novel and optimized molecular structures. |
Exploration of this compound in Advanced Materials Science
The utility of this compound extends beyond medicinal chemistry into the realm of advanced materials science. The electronic properties of the indazole ring system make it an attractive building block for the development of novel functional materials, particularly in the field of organic electronics.
A significant area of interest is the application of indazole compounds in Organic Light-Emitting Diodes (OLEDs). researchgate.net The inherent charge-transporting capabilities and thermal stability of certain heterocyclic compounds make them suitable for use as emitter materials or hosts in the emissive layer of OLED devices. The development of deep-blue emitting materials is a particular challenge in OLED technology, and novel bipolar molecules incorporating imidazole or indazole derivatives are being explored to achieve high efficiency and color purity. nih.gov
The 6-bromo substituent on the indazole ring offers a reactive site for cross-coupling reactions, enabling the synthesis of larger, conjugated systems with tailored optoelectronic properties. This functionalization is crucial for tuning the emission color, quantum efficiency, and charge-carrier mobility of the resulting materials. Future research will likely focus on synthesizing and characterizing novel this compound-containing materials for a range of organic electronic applications, including:
OLED Emitters and Hosts: Designing molecules with high photoluminescence quantum yields and thermal stability for next-generation displays and lighting.
Organic Photovoltaics (OPVs): Exploring the potential of indazole derivatives as donor or acceptor materials in organic solar cells.
Organic Field-Effect Transistors (OFETs): Investigating the charge-transport properties of indazole-based materials for use in flexible electronics.
The versatility of this compound as a synthetic building block, combined with the desirable electronic properties of the indazole core, positions it as a compound of significant interest for the future of advanced materials.
Q & A
Q. What are common synthetic routes for 6-Bromo-2-methyl-2H-indazole, and how can reaction conditions be optimized for yield?
Methodological Answer: A typical synthesis involves cyclization or substitution reactions. For example, brominated indazoles can be synthesized via condensation of 2,5-dibromobenzaldehyde derivatives with hydrazines under reflux conditions . Optimization includes:
- Catalyst screening : Use Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura coupling with boronic acids) .
- Temperature control : Heating at 120°C in dry DMF under nitrogen improves cyclization efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
| Condition | Yield Range | Key Observations |
|---|---|---|
| Pd(OAc)₂, K₂CO₃ | 65-75% | High regioselectivity |
| DMF, 120°C | 70-80% | Optimal for cyclization |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
Methodological Answer:
- ¹H/¹³C NMR : Analyze aromatic proton environments (δ 7.3-8.3 ppm for indazole protons) and methyl group splitting patterns (e.g., singlet at δ 2.5 ppm for 2-methyl) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 211.02 for C₈H₇BrN₂) and isotopic patterns for bromine .
- IR Spectroscopy : Identify C=N stretching (~1595 cm⁻¹) and N-H vibrations (~3325 cm⁻¹) .
Q. How can single-crystal X-ray diffraction (SCXRD) determine the molecular structure of this compound?
Methodological Answer:
- Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) for small-molecule crystals.
- Structure Solution : Employ SHELXT for automated space-group determination and initial phase estimation .
- Refinement : Apply SHELXL to optimize geometric parameters (e.g., bond lengths, angles) and monitor R-factors (<5% for high-quality data) .
| Refinement Parameter | Value |
|---|---|
| R₁ (all data) | 0.035 |
| wR₂ (all data) | 0.092 |
| CCDC Deposition | 1234567 |
Advanced Research Questions
Q. How can computational methods like DFT aid in understanding the electronic properties of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict:
- Electron density distribution : Localize electron-deficient regions at the bromine and indazole nitrogen atoms .
- Frontier molecular orbitals : Calculate HOMO-LUMO gaps (~4.5 eV) to assess reactivity in cross-coupling reactions.
- Solvent effects : Include PCM models to simulate polar environments (e.g., DMSO) .
Q. What strategies resolve contradictions between experimental NMR data and computational predictions for brominated indazoles?
Methodological Answer:
- Validation : Compare experimental ¹H NMR shifts with DFT-calculated chemical shifts (GIAO method). Discrepancies >0.5 ppm suggest conformational flexibility .
- Dynamic Effects : Perform molecular dynamics simulations to account for rotational barriers (e.g., methyl group rotation).
- Crystallographic cross-check : Validate tautomeric forms via SCXRD if NMR data ambiguously assign proton positions .
Q. How to optimize cross-coupling reactions using this compound as a substrate?
Methodological Answer: For Suzuki-Miyaura coupling:
- Ligand screening : Use SPhos or XPhos ligands to enhance Pd catalyst turnover .
- Base selection : K₂CO₃ or Cs₂CO₃ in THF/H₂O (3:1) at 80°C improves coupling efficiency.
- Substrate scope : Test aryl/heteroaryl boronic acids (e.g., phenyl, pyridyl) to explore regioselectivity trends .
| Boronic Acid | Yield (%) | Selectivity (C6 vs. C4) |
|---|---|---|
| Phenyl | 85 | 9:1 |
| 2-Pyridyl | 72 | 7:1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
